molecular formula C7H10FNO B11767367 4-Fluoroquinuclidin-3-one

4-Fluoroquinuclidin-3-one

Cat. No.: B11767367
M. Wt: 143.16 g/mol
InChI Key: ZVLFZGAGIKCDEU-UHFFFAOYSA-N
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Description

4-Fluoroquinuclidin-3-one is a fluorinated derivative of quinuclidinone, a bicyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroquinuclidin-3-one typically involves the fluorination of quinuclidinone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields . This method can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroquinuclidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoroquinuclidin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoroquinuclidin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Quinuclidinone: The non-fluorinated parent compound.

    4-Chloroquinuclidin-3-one: A chlorinated analogue.

    4-Bromoquinuclidin-3-one: A brominated analogue.

Uniqueness: 4-Fluoroquinuclidin-3-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated and halogenated analogues. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C7H10FNO

Molecular Weight

143.16 g/mol

IUPAC Name

4-fluoro-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C7H10FNO/c8-7-1-3-9(4-2-7)5-6(7)10/h1-5H2

InChI Key

ZVLFZGAGIKCDEU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(C(=O)C2)F

Origin of Product

United States

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